2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

CAS No.: 1170286-82-4

Cat. No.: VC2911446

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170286-82-4 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | 2-methoxy-N-piperidin-4-ylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | NPULSNCRFDTYSU-UHFFFAOYSA-N |

| SMILES | COCC(=O)NC1CCNCC1.Cl |

| Canonical SMILES | COCC(=O)NC1CCNCC1.Cl |

Introduction

Chemical Identity and Basic Properties

Structural Identification

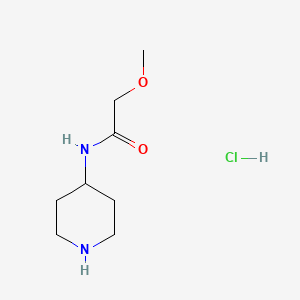

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride consists of a piperidine ring with an acetamide substituent at the 4-position. The acetamide group contains a methoxy substituent, creating a distinctive chemical architecture. The compound exists as a hydrochloride salt, which affects its physical properties and handling characteristics. Its basic structure can be represented by the molecular formula C8H16N2O2·HCl, with the free base having a formula of C8H16N2O2 .

The compound has several identifying characteristics that facilitate its recognition in chemical databases and research literature:

Structural Relationships and Analogues

Comparison with Fentanyl Derivatives

Methoxyacetylfentanyl is classified as a DEA Schedule I controlled substance with no accepted medical use in the United States and a high potential for abuse . In contrast, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride appears to function primarily as a chemical building block rather than as a direct pharmaceutical agent.

Structure-Function Relationships

The structural elements of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride contribute to its chemical behavior and potential utility:

-

The piperidine ring provides a basic nitrogen that can participate in various chemical transformations

-

The methoxyacetamide group offers hydrogen bonding capabilities through the amide function

-

The methoxy group provides potential for further functionalization

-

The hydrochloride salt form enhances water solubility compared to the free base

These features make the compound potentially valuable in synthetic pathways leading to more complex molecules, particularly those with pharmaceutical applications.

Synthetic Applications and Pathways

Role as a Building Block

Based on its chemical structure and the contexts in which related compounds appear in the literature, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride likely serves as an important building block in organic synthesis. The compound contains reactive sites that allow for further elaboration into more complex molecules.

Similar compounds have been used in synthetic pathways involving reductive amination reactions. For example, related synthetic approaches described in the literature include:

"Compounds were synthesized by reacting... with 4-piperidone monohydrate monohydrochloride, followed by reductive amination..."

The free secondary amine in the piperidine ring of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride could potentially undergo similar reactions to introduce additional functional groups.

Research Applications

Current Research Applications

The primary application of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride appears to be as a chemical building block in organic synthesis . Its structure suggests potential utility in:

-

Development of pharmaceutical intermediates

-

Structure-activity relationship studies

-

Fragment-based drug discovery

-

Peptide chemistry applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume